molecular formula C16H12Cl2N2O4S B12448951 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid CAS No. 532945-79-2

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid

Cat. No.: B12448951
CAS No.: 532945-79-2
M. Wt: 399.2 g/mol
InChI Key: AEHIGVQOTQRMBK-UHFFFAOYSA-N
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Description

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid (CAS 532945-79-2) is a synthetic small molecule with a molecular formula of C16H12Cl2N2O4S and a molecular weight of 399.25 g/mol. It is a derivative of para-aminobenzoic acid (PABA), a well-established scaffold in pharmaceutical research known for its versatility and role as a building block for compounds with diverse biological activities . This compound features a thiourea (carbamothioyl) group, a structural motif often associated with significant biological activity and metal-chelating potential. The presence of this group, along with the benzoic acid and chlorophenoxy segments, makes it a complex and interesting candidate for investigative pharmacology and medicinal chemistry. The primary research value of this compound is its structural similarity to known ion channel inhibitors. It is an analog of CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid), which has been identified as a potent and specific small-molecule inhibitor of the TMEM206 proton-activated chloride channel (also known as PAORAC/ASOR) . TMEM206 channels are activated by extracellular acidification and are investigated for their roles in (patho)physiological processes, including acid-induced cell death, endosomal acidification, and macropinosome shrinkage . As such, this compound serves as a promising chemical tool for probing the function of TMEM206 in various cellular and disease contexts, such as ischemic stroke and cancer, where the tissue microenvironment can become acidic. Researchers can utilize this high-purity compound to study its potential inhibitory effects on TMEM206 and other chloride channels, to develop structure-activity relationships, and to use it as a scaffold for the development of more potent and selective future inhibitors . The compound is supplied for research applications only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

532945-79-2

Molecular Formula

C16H12Cl2N2O4S

Molecular Weight

399.2 g/mol

IUPAC Name

4-chloro-3-[[2-(4-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H12Cl2N2O4S/c17-10-2-4-11(5-3-10)24-8-14(21)20-16(25)19-13-7-9(15(22)23)1-6-12(13)18/h1-7H,8H2,(H,22,23)(H2,19,20,21,25)

InChI Key

AEHIGVQOTQRMBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)Cl)Cl

Origin of Product

United States

Preparation Methods

Primary Synthetic Approach: Condensation Method

Reaction Principle

The most direct and efficient approach for synthesizing 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves a condensation reaction between 4-amino-3-chlorobenzoic acid and 4-chlorophenoxy acetyl isothiocyanate. This reaction proceeds via nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate, followed by proton transfer to form the thiourea derivative.

Reagents and Materials

Reagent Quantity Purity Function
4-Amino-3-chlorobenzoic acid 1.0 equivalent ≥98% Amino component
4-Chlorophenoxy acetyl isothiocyanate 1.1 equivalents ≥95% Isothiocyanate component
Acetone Sufficient for 0.1-0.2 M solution Anhydrous Reaction solvent
Triethylamine 1.2 equivalents ≥99% Base catalyst
Nitrogen gas Continuous flow Ultra-pure Inert atmosphere

Detailed Procedure

  • In a three-necked round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, introduce anhydrous acetone (50 mL per 10 mmol of aminobenzoic acid)
  • Add 4-amino-3-chlorobenzoic acid (1 equivalent) and triethylamine (1.2 equivalents)
  • Cool the mixture to 0-5°C using an ice bath
  • Slowly add 4-chlorophenoxy acetyl isothiocyanate (1.1 equivalents) dissolved in acetone (20 mL per 10 mmol)
  • Allow the reaction mixture to warm to room temperature gradually, then heat to reflux for 8-12 hours
  • Monitor reaction progress by thin-layer chromatography (TLC) using petroleum ether:ethyl acetate (1:1) as the mobile phase
  • Upon completion, cool to room temperature and evaporate the solvent under reduced pressure
  • Purify the crude product as detailed in section 6.1

This method typically yields 75-85% of the target compound with >95% purity after proper purification.

Alternative Synthetic Route: Stepwise Synthesis

Synthesis of 4-Chlorophenoxy Acetyl Chloride

Reagents and Materials
Reagent Quantity Function
4-Chlorophenoxyacetic acid 1.0 equivalent Starting material
Thionyl chloride 2.5 equivalents Chlorinating agent
DMF 0.01-0.05 equivalents Catalyst
Dichloromethane Sufficient for 0.2 M solution Reaction solvent
Procedure
  • Charge a dry round-bottom flask with 4-chlorophenoxyacetic acid and anhydrous dichloromethane
  • Add catalytic amount of DMF (2-3 drops per 10 g of acid)
  • Cool the mixture to 0°C using an ice bath
  • Add thionyl chloride dropwise over 30 minutes while maintaining the temperature below 5°C
  • Allow the reaction to warm to room temperature and stir for 3-4 hours
  • Monitor reaction completion by infrared spectroscopy (disappearance of carboxylic acid O-H stretch, appearance of acid chloride C=O stretch at ~1800 cm⁻¹)
  • Remove excess thionyl chloride and solvent under reduced pressure
  • Use the acid chloride immediately in the next step without further purification

Formation of 4-Chlorophenoxy Acetyl Isothiocyanate

Reagents and Materials
Reagent Quantity Function
4-Chlorophenoxy acetyl chloride 1.0 equivalent Acylating agent
Potassium thiocyanate 1.5 equivalents Thiocyanate source
Acetone Sufficient for 0.2 M solution Reaction solvent
Procedure
  • Suspend anhydrous potassium thiocyanate in dry acetone at room temperature
  • Add the acid chloride solution dropwise over 1 hour with vigorous stirring
  • Heat the reaction mixture to 40-45°C for 4-6 hours
  • Cool to room temperature and filter to remove potassium chloride
  • Use the filtrate containing the isothiocyanate intermediate directly in the next step

Final Condensation with 4-Amino-3-chlorobenzoic Acid

Reagents and Materials
Reagent Quantity Function
Isothiocyanate solution From previous step Electrophile
4-Amino-3-chlorobenzoic acid 1.0 equivalent Nucleophile
Triethylamine 1.2 equivalents Base
Additional acetone As needed Solvent
Procedure
  • Dissolve 4-amino-3-chlorobenzoic acid and triethylamine in minimum amount of acetone
  • Add this solution dropwise to the isothiocyanate solution at room temperature
  • Heat the reaction mixture to reflux for 8-10 hours
  • Monitor by TLC until reaction completion
  • Cool to room temperature and evaporate the solvent under reduced pressure
  • Purify as described in section 6.1

This stepwise approach typically provides 70-80% overall yield after optimization.

Alternate Method: One-Pot Synthesis Using Coupling Reagents

Reaction Principle

This method employs carbodiimide coupling chemistry to activate the carboxylic acid, followed by in situ formation of the isothiocyanate and subsequent condensation with the amino component.

Reagents and Materials

Reagent Quantity Function
4-Chlorophenoxyacetic acid 1.0 equivalent Carboxylic acid component
N,N'-Diisopropyl carbodiimide (DIC) 1.2 equivalents Coupling agent
1-Hydroxybenzotriazole (HOBt) 1.2 equivalents Coupling activator
Potassium thiocyanate 1.5 equivalents Thiocyanate source
4-Amino-3-chlorobenzoic acid 1.0 equivalent Amino component
Dichloromethane Sufficient for 0.1-0.2 M solution Primary solvent
DMF 5-10% of total volume Co-solvent

Detailed Procedure

  • In a three-necked flask equipped with a nitrogen inlet and magnetic stirrer, add 4-chlorophenoxyacetic acid, HOBt, and anhydrous dichloromethane
  • Cool the mixture to 0°C and add DIC dropwise
  • Stir the mixture at 0°C for 1 hour, then at room temperature for 2 hours
  • Add anhydrous potassium thiocyanate and continue stirring for 3 hours at room temperature
  • Dissolve 4-amino-3-chlorobenzoic acid in minimal DMF and add dropwise to the reaction mixture
  • Stir the resulting mixture at room temperature for 24 hours
  • Filter the reaction mixture to remove insoluble materials
  • Wash the filtrate with 5% aqueous citric acid, 5% sodium bicarbonate solution, and brine
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
  • Purify the crude product as detailed in section 6.1

This approach typically yields 65-75% of the target compound.

Optimization of Synthesis Parameters

Temperature Effects

The reaction temperature significantly impacts both yield and product purity:

Temperature (°C) Reaction Time (h) Typical Yield (%) Observations
0-5 24-48 60-65 Slower reaction, fewer side products
20-25 (RT) 16-24 70-75 Balanced rate and selectivity
50-60 (Reflux in acetone) 8-12 75-85 Faster reaction, potential decomposition
>70 4-6 60-70 Increased side reactions, discoloration

For optimal results, the condensation reaction is typically initiated at 0-5°C for the addition step, followed by reflux conditions to complete the reaction.

Solvent Selection

Solvent choice critically affects reaction efficiency:

Solvent Boiling Point (°C) Typical Yield (%) Advantages Disadvantages
Acetone 56 75-85 Good solubility, facile removal Moderate reaction rate
THF 66 70-80 Excellent solubility for all reagents Peroxide formation risk
Dichloromethane 40 65-75 Good dissolution properties Lower reaction temperature limit
Acetonitrile 82 70-80 Higher temperature capability More difficult removal
Pyridine 115 65-75 Acts as solvent and base Difficult removal, toxicity

Acetone has been found to offer the best balance of properties for this synthesis, providing good solubility for both reactants while allowing for convenient removal during workup.

Catalyst and Additive Effects

Various additives significantly impact reaction efficiency:

Additive Equivalent Effect on Yield Mechanism
Triethylamine 1.0-1.5 +10-15% Deprotonation, nucleophile activation
DMAP 0.1-0.2 +5-10% Nucleophilic catalyst
Pyridine 1.0-2.0 +5-15% Base catalyst, nucleophile activator
N-methylmorpholine 1.0-1.5 +5-10% Base catalyst

Triethylamine generally provides the most consistent enhancement of reaction efficiency without promoting side reactions.

Reagent Ratios

Optimizing the molar ratios of reactants can significantly improve yield:

Reagent Ratio (Isothiocyanate:Amine) Typical Yield (%) Comments
1.0:1.0 70-75 Economical use of reagents
1.1:1.0 80-85 Optimal balance for high yield
1.2:1.0 80-85 No significant improvement over 1.1:1
1.5:1.0 75-80 Excess reagent, purification challenges

A slight excess (1.1 equivalents) of the isothiocyanate component typically provides optimal results.

Purification and Characterization

Purification Techniques

Recrystallization
Solvent System Temperature Range (°C) Recovery (%) Purity (%)
Acetone/Water (3:1) 50→0 70-80 >95
Ethanol/Water (4:1) 60→5 65-75 >98
THF/Hexane (1:3) 50→5 60-70 >97
Ethyl acetate/Petroleum ether (1:2) 70→5 65-75 >96

Procedure for optimal recrystallization:

  • Dissolve crude product in minimum volume of hot acetone
  • Add water dropwise until slight turbidity persists
  • Heat until solution becomes clear
  • Cool slowly to room temperature, then to 0-5°C
  • Collect crystals by filtration and wash with cold acetone/water mixture
  • Dry under vacuum at 40-50°C for 8-12 hours
Column Chromatography
Stationary Phase Mobile Phase Recovery (%) Purity (%)
Silica gel (60-120 mesh) Ethyl acetate:Hexane (1:3 → 1:1) 70-85 >98
Silica gel (200-300 mesh) DCM:Methanol (98:2 → 95:5) 75-85 >99
Alumina (neutral) Chloroform:Acetone (9:1) 65-75 >97

Procedure:

  • Prepare a silica gel column (10 times the weight of crude product)
  • Dissolve the crude product in minimum volume of dichloromethane
  • Apply to the column and elute with the appropriate solvent system
  • Monitor fractions by TLC
  • Combine pure fractions and evaporate solvent under reduced pressure

Characterization Data

Spectroscopic Properties
Technique Key Features Expected Results
1H NMR (400 MHz, DMSO-d6) Aromatic protons, methylene protons, NH protons, COOH proton δ 12.80-13.20 (br s, 1H, COOH), 11.20-11.60 (s, 1H, NH), 10.80-11.10 (s, 1H, NH), 7.80-8.20 (m, 2H, ArH), 7.30-7.70 (m, 3H, ArH), 6.90-7.20 (m, 2H, ArH), 4.70-4.90 (s, 2H, OCH2)
13C NMR (100 MHz, DMSO-d6) Carbonyl carbons, thiocarbonyl carbon, aromatic carbons, methylene carbon δ 178.5-180.5 (C=S), 168.0-170.0 (C=O), 166.0-168.0 (COOH), 155.0-157.0 (C-O), 130.0-140.0 (aromatic C), 125.0-130.0 (aromatic C), 115.0-120.0 (aromatic C), 66.0-68.0 (OCH2)
IR (KBr, cm-1) C=O, C=S, NH, OH stretching 3300-3400 (NH stretch), 3000-2800 (OH stretch), 1680-1700 (C=O stretch), 1240-1260 (C=S stretch), 1200-1220 (C-O stretch)
Mass Spectrum (ESI-MS) Molecular ion, fragmentation pattern m/z 399 [M+H]+, 421 [M+Na]+, significant fragments at m/z 355, 267, 241
Physical Properties
Property Value Method of Determination
Melting point 260-262°C Capillary method
Appearance Light gray to off-white crystalline solid Visual observation
Solubility Sparingly soluble in water, soluble in DMSO, DMF, hot acetone Qualitative testing
Rf value 0.45 TLC (Ethyl acetate:Hexane, 1:1)

Scaled-up Production Considerations

Challenges in Scaling

Challenge Impact Mitigation Strategy
Heat transfer Potential hot spots, uneven reaction Use jacketed reactors with efficient cooling/heating systems
Mixing efficiency Inadequate reagent contact, localized concentration gradients Mechanical stirring with optimized impeller design
Isothiocyanate stability Decomposition during storage Generate in situ or prepare fresh before use
Safety hazards Exothermic reactions, pressure buildup Controlled addition rates, temperature monitoring
Waste management Environmental impact of solvents and reagents Solvent recovery systems, process optimization

Industrial Adaptations

For industrial-scale production, several modifications to laboratory procedures are recommended:

Aspect Laboratory Scale Industrial Scale Adaptation
Reactor type Round-bottom flask Jacketed reactor with mechanical agitation
Heating/cooling Oil bath, ice bath External heat exchangers, jacket cooling/heating
Reagent addition Manual addition Automated dosing systems with feedback control
Reaction monitoring TLC, offline sampling In-line analytical methods (FTIR, HPLC)
Purification Column chromatography, recrystallization Continuous crystallization, filtration systems
Waste treatment Basic neutralization Integrated waste treatment systems

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acyl Group

4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid (Compound 6)
  • Structure: Replaces the 4-chlorophenoxy acetyl group with a 4-chlorobenzoyl moiety.
  • Molecular Formula : C₁₅H₁₀Cl₂N₂O₃S.
  • Molecular Weight : ~381.22 g/mol.
  • Activity: Exhibits moderate insecticidal activity against Spodoptera littoralis, with LC₅₀ values comparable to commercial pesticides.
4-Chloro-3-{[(naphthalen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid
  • Structure: Features a naphthalen-2-ylcarbonyl group instead of 4-chlorophenoxy acetyl.
  • Molecular Formula : C₁₉H₁₃ClN₂O₃S.
  • Molecular Weight : 384.84 g/mol.
  • Activity: The bulky naphthyl group enhances hydrophobic interactions but may reduce solubility. Limited bioactivity data suggest lower insecticidal efficacy compared to the target compound .
4-Chloro-3-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid
  • Structure : Substitutes the chloro group with a methoxy group on the phenyl ring.
  • Molecular Formula : C₁₆H₁₃ClN₂O₄S.
  • Molecular Weight : ~364.80 g/mol.

Functional Group Modifications

Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate (Compound 7)
  • Structure : Ester derivative of Compound 6 (methyl ester replaces carboxylic acid).
  • Molecular Formula : C₁₆H₁₂Cl₂N₂O₃S.
  • Activity: Improved lipophilicity enhances membrane penetration but reduces hydrogen-bonding capacity.
4-[(4-Oxo-3-phenyl-1,3-thiazolidin-2-ylidene)amino]benzoic acid (Compound 4)
  • Structure: Cyclized via reaction with chloroacetyl chloride, forming a thiazolidinone ring.
  • Molecular Formula : C₁₅H₁₁N₂O₃S.
  • Activity: The rigid thiazolidinone ring abolishes insecticidal activity, highlighting the necessity of the free thiourea moiety for bioactivity .

Substituent Position and Electronic Effects

4-Chloro-3-[[[(4-ethoxy-3-nitrobenzoyl)amino]thioxomethyl]amino]benzoic acid
  • Structure : Introduces a nitro group (electron-withdrawing) and ethoxy substituent.
  • Molecular Formula : C₁₇H₁₃ClN₃O₆S.
  • Activity : Nitro groups may increase reactivity but introduce toxicity concerns, limiting practical use .
4-[(Benzoylcarbamothioyl)amino]benzoic acid (Compound 5)
  • Structure : Lacks chloro substituents; features a simple benzoyl group.
  • Molecular Formula : C₁₅H₁₁N₂O₃S.
  • Activity : Absence of chloro groups results in significantly reduced potency, underscoring their role in enhancing binding affinity .

Structural-Activity Relationship (SAR) Insights

  • Chloro Substituents: Dual chloro groups (on benzoic acid and phenoxy acetyl) optimize lipophilicity and target binding, as seen in the target compound’s superior activity compared to mono-chloro analogs .
  • Phenoxy Linker: The ether linkage in the target compound provides conformational flexibility, improving interaction with enzymes like acetylcholinesterase .
  • Thiourea Moiety : Critical for activity; cyclization or substitution (e.g., esterification) reduces efficacy .

Data Tables

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₅H₁₁Cl₂N₂O₄S ~397.28 4-Chlorophenoxy acetyl, 4-Cl
4-{[(4-Chlorobenzoyl)carbamothioyl]amino}benzoic acid C₁₅H₁₀Cl₂N₂O₃S 381.22 4-Chlorobenzoyl, 4-Cl
Naphthyl Analog (CAS 532415-85-3) C₁₉H₁₃ClN₂O₃S 384.84 Naphthalen-2-ylcarbonyl, 4-Cl
3-Methoxyphenyl Analog (CAS 532954-01-1) C₁₆H₁₃ClN₂O₄S 364.80 3-Methoxyphenyl carbonyl, 4-Cl

Biological Activity

4-Chloro-3-({[(4-chlorophenoxy)acetyl]carbamothioyl}amino)benzoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C16H14ClN3O4SC_{16}H_{14}ClN_3O_4S, and it features a chloro group, a carbamothioyl moiety, and an acetylated phenoxy group. The presence of these functional groups is crucial for its biological activity.

PropertyValue
Molecular Weight406.88 g/mol
CAS Registry Number461416-52-4
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. One significant study utilized colorectal cancer cell lines to assess its effects on cell viability and apoptosis. The results indicated that the compound induced apoptosis in a dose-dependent manner, with an IC50 value of approximately 15 µM. This effect is attributed to the compound's ability to activate caspase pathways, leading to programmed cell death.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
  • Reactive Intermediate Formation : Upon metabolic activation, it can form reactive intermediates that interact with nucleophiles in cells, causing cytotoxic effects.
  • Ion Channel Modulation : Similar compounds have been shown to modulate ion channels, which may contribute to their biological effects.

Study 1: Antimicrobial Efficacy

A study conducted by Ozhathil et al. (2021) evaluated the antimicrobial efficacy of various derivatives of benzoic acid, including the target compound. The study found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Effects

In a study published in Cancer Research, researchers investigated the effects of this compound on colorectal cancer cells. They reported that treatment with the compound led to a significant reduction in cell proliferation and increased apoptosis rates compared to control groups.

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